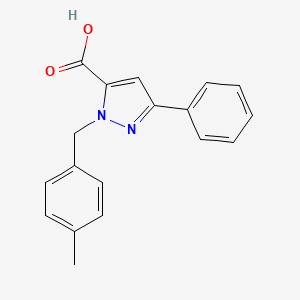![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to as DMDD) is an organoboron compound with a wide range of applications in the chemical and pharmaceutical industries. DMDD has been extensively studied for its potential use in synthesis and catalysis as well as for its potential roles in biochemistry and physiology.
科学的研究の応用
DMDD has been extensively studied for its potential use in synthesis and catalysis, as well as for its potential roles in biochemistry and physiology. In the field of synthesis, DMDD has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura and the Heck reactions. In the field of catalysis, DMDD has been used to catalyze the hydroboration of alkenes, as well as the hydroboration of dienes. In the field of biochemistry, DMDD has been used to study the structure and function of enzymes, as well as to study the role of boron in biological systems. In the field of physiology, DMDD has been used to study the role of boron in the regulation of gene expression and cell signaling.
作用機序
The mechanism of action of DMDD is not fully understood, but it is believed to involve the formation of a boronate ester intermediate. The boronate ester intermediate is believed to be responsible for the catalytic activity of DMDD, as it is capable of forming covalent bonds with substrates. It is also believed that the boronate ester intermediate is capable of forming hydrogen bonds with other molecules, which may further enhance the catalytic activity of DMDD.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not fully understood. However, it has been shown to be capable of modulating the activity of enzymes, as well as the expression of genes. In addition, DMDD has been shown to be capable of modulating the activity of cell signaling pathways, as well as the activity of transcription factors.
実験室実験の利点と制限
One of the main advantages of using DMDD in laboratory experiments is its low cost and availability. Additionally, DMDD is relatively easy to synthesize and can be used in a variety of solvents. However, one of the main limitations of using DMDD in laboratory experiments is its instability in the presence of oxygen and moisture.
将来の方向性
The potential applications of DMDD are still being explored. One of the main areas of research is the development of new catalysts based on DMDD. Additionally, researchers are exploring the potential of DMDD for use in medicinal chemistry, as well as for the development of new drugs and drug delivery systems. Finally, researchers are also exploring the potential of DMDD for use in the fields of nanotechnology and materials science.
合成法
DMDD is synthesized using a two-step process. In the first step, the boronic acid is reacted with a dioxane derivative to form a boronate ester. The second step involves the reaction of the boronate ester with a substituted phenol to form the final product, DMDD. The synthesis of DMDD can be carried out in a variety of solvents, such as dichloromethane, toluene, and ethanol.
特性
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














